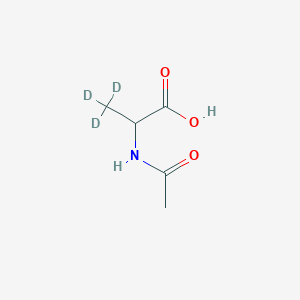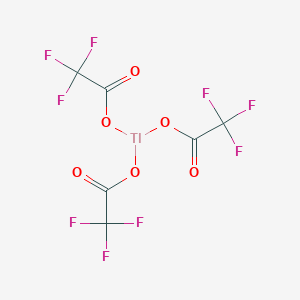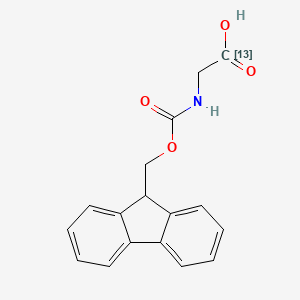
Fmoc-Gly-OH-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-OH-1-13C: N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C , is a labeled amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 13C isotope at the glycine position, making it valuable for various research applications, particularly in nuclear magnetic resonance (NMR) studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OH-1-13C typically involves the protection of glycine with a fluorenylmethoxycarbonyl (Fmoc) group. One common method is to react glycine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the 13C isotope .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Gly-OH-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Common Reagents and Conditions:
Piperidine in DMF: Used for deprotection of the Fmoc group.
DCC and DMAP: Used for coupling reactions.
Major Products Formed:
Deprotected Glycine: Formed after the removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
Chemistry: Fmoc-Gly-OH-1-13C is widely used in solid-phase peptide synthesis (SPPS) for the construction of peptide chains. The 13C labeling allows for detailed NMR studies to investigate peptide structures and dynamics .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. The 13C label provides a means to track the incorporation of glycine into proteins and peptides .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The 13C label aids in the pharmacokinetic and pharmacodynamic studies of these drugs .
Industry: The compound is used in the production of peptide-based materials and bioconjugates. Its high purity and isotopic labeling make it suitable for industrial applications requiring precise molecular characterization .
Mécanisme D'action
The primary mechanism of action of Fmoc-Gly-OH-1-13C involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, allowing for selective reactions at the carboxyl group. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The 13C label allows for detailed tracking and analysis of the compound in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Fmoc-Val-OH-1-13C
- Fmoc-Leu-OH-1-13C
- Fmoc-Ala-OH-1-13C
- Fmoc-Ala-OH-3-13C
Uniqueness: Fmoc-Gly-OH-1-13C is unique due to its specific 13C labeling at the glycine position, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, it offers a simpler structure and is often used as a reference compound in peptide synthesis and structural studies .
Propriétés
Formule moléculaire |
C17H15NO4 |
|---|---|
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1 |
Clé InChI |
NDKDFTQNXLHCGO-LOYIAQTISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[13C](=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


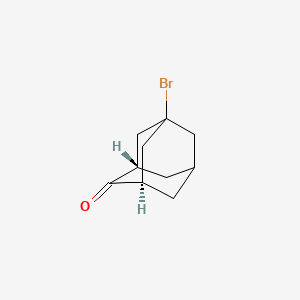
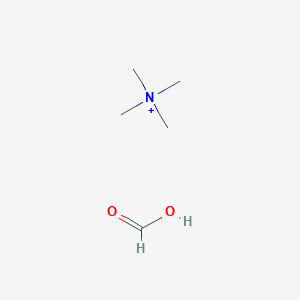
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
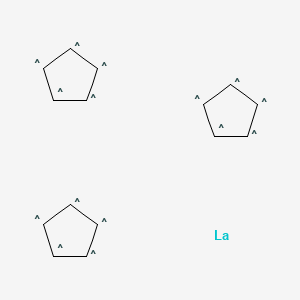

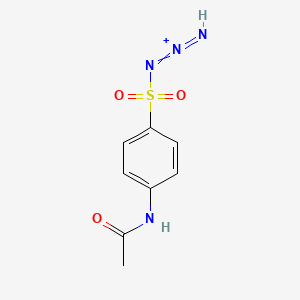
butanoic acid](/img/structure/B12061531.png)


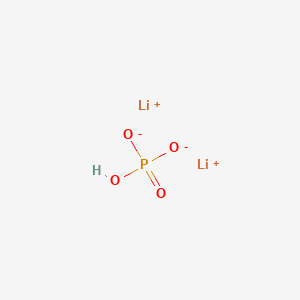
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
